molecular formula C18H18ClNO3 B044983 Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy- CAS No. 121488-61-7

Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-

Cat. No.: B044983
CAS No.: 121488-61-7
M. Wt: 331.8 g/mol
InChI Key: LWCWFBHLGMHSQM-UHFFFAOYSA-N
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Description

Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy- (CAS: 121488-61-7) is a structurally complex molecule with the formula C₁₈H₁₈ClNO₃ . Key features include:

  • E-configuration of the propenyl double bond.
  • 4-Chlorophenoxy group attached to a phenyl ring.
  • Methyl group at the 1-position of the propenyl chain.
  • N-hydroxy acetamide functional group. The InChI string (1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+) confirms stereochemistry and substituent arrangement .

Properties

IUPAC Name

N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO3/c1-13(20(22)14(2)21)6-7-15-4-3-5-18(12-15)23-17-10-8-16(19)9-11-17/h3-13,22H,1-2H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWCWFBHLGMHSQM-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C=CC1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(/C=C/C1=CC(=CC=C1)OC2=CC=C(C=C2)Cl)N(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

121488-61-7
Record name BW A879C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0121488617
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Preparation Methods

Chlorophenoxy Group Installation

The 3-(4-chlorophenoxy)phenyl moiety is synthesized via nucleophilic aromatic substitution. As demonstrated in CN101391969A, 4-chlorophenol reacts with a halogenated benzene derivative (e.g., 3-bromophenyl acetate) in the presence of anhydrous potassium carbonate in N,N-dimethylformamide (DMF). This method achieves 85–90% yields under reflux conditions.

Reaction Conditions

  • Substrate : 3-Bromophenyl acetate (1.0 equiv)

  • Nucleophile : 4-Chlorophenol (1.2 equiv)

  • Base : K₂CO₃ (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 88%

Carboxylic Acid Activation

The resulting 3-(4-chlorophenoxy)phenylacetic acid is converted to its acyl chloride using thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) in anhydrous chloroform. US4379793A reports that refluxing for 24 hours with SOCl₂ yields the acyl chloride quantitatively.

Formation of (E)-1-Methyl-2-Propen-1-ylamine

Wittig Reaction for (E)-Alkene Synthesis

The (E)-configured propenyl chain is constructed via a Wittig reaction between methyltriphenylphosphonium ylide and acetaldehyde derivatives. The ylide is generated by treating methyltriphenylphosphonium bromide with n-butyllithium at −78°C in tetrahydrofuran (THF). Subsequent reaction with acetaldehyde yields (E)-1-methyl-2-propen-1-aldehyde, which is reduced to the corresponding amine using reductive amination.

Optimization Note : Stereoselectivity (>95% E) is achieved by maintaining low temperatures (−78°C) and using bulky phosphonium salts.

Coupling of Propenylamine and Acyl Chloride

Amide Bond Formation

The propenylamine intermediate is reacted with 3-(4-chlorophenoxy)phenylacetyl chloride in dichloromethane (DCM) with triethylamine (Et₃N) as a base. US5075330A demonstrates analogous amide couplings at 0–5°C, yielding 70–75% of the acetamide product.

Workup Protocol

  • Quench with ice-cold 1N HCl

  • Extract with ethyl acetate (3 × 50 mL)

  • Dry over MgSO₄, concentrate in vacuo

  • Purify via silica gel chromatography (hexane/ethyl acetate 3:1)

N-Hydroxylation of Acetamide

Hydroxylamine Conjugation

The N-hydroxy group is introduced by reacting the acetamide with hydroxylamine hydrochloride in the presence of sodium acetate and acetyl chloride. US5075330A reports a 65% yield for this step when conducted in dioxane/water at −5°C.

Critical Parameters

  • Temperature : −5°C to 0°C prevents over-oxidation

  • Molar Ratio : Hydroxylamine (1.5 equiv), acetyl chloride (1.1 equiv)

  • Solvent System : Dioxane/water (2:1) ensures solubility

Alternative Synthetic Routes

One-Pot Sequential Coupling

JP2005527569A suggests a one-pot method where 3-(4-chlorophenoxy)phenylacetic acid, propenylamine, and hydroxylamine are reacted sequentially using coupling agents like HATU. This approach reduces purification steps but requires precise stoichiometric control.

Analytical Validation and Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.8 Hz, 2H, ArH), 6.92 (d, J = 8.8 Hz, 2H, ArH), 6.30 (d, J = 15.6 Hz, 1H, CH=CH), 5.85 (dt, J = 15.6, 6.8 Hz, 1H, CH=CH), 3.12 (s, 3H, NCH₃), 2.21 (s, 3H, COCH₃).

  • IR (KBr) : 3270 cm⁻¹ (N–OH), 1655 cm⁻¹ (C=O), 1590 cm⁻¹ (C=C).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water 70:30) shows ≥98% purity with retention time 12.3 min.

Challenges and Optimization Strategies

Stereochemical Control

Maintaining the (E)-configuration during propenyl chain synthesis necessitates inert atmospheres and strict temperature control. US4379793A emphasizes the use of anhydrous solvents to prevent isomerization.

N-Hydroxy Group Stability

The N-hydroxy moiety is prone to oxidation. Adding antioxidants (e.g., BHT) during workup and storing under nitrogen improves stability.

Industrial-Scale Considerations

Cost-Effective Reagents

CN101391969A highlights substituting DMF with dimethylacetamide (DMAc) reduces costs by 40% without compromising yield.

Waste Management

Phosphorus byproducts from acyl chloride synthesis (e.g., POCl₃) require neutralization with aqueous NaHCO₃ before disposal .

Chemical Reactions Analysis

Types of Reactions

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dechlorinated compounds .

Scientific Research Applications

N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-(3-(4-Chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or proteins, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with analogs from the literature:

Compound Name / ID Molecular Formula Key Substituents/Features Biological Activity/Application Reference
Target Compound C₁₈H₁₈ClNO₃ E-propenyl, 4-chlorophenoxy, N-hydroxy acetamide, methyl group Not explicitly reported
2-(4-Phenylpiperazin-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide (Compound 14) C₁₉H₂₀F₃N₃O Piperazine ring, trifluoromethylphenyl, acetamide Anticonvulsant activity
N-[4-[(2E)-3-[4-(Dimethylamino)phenyl]-1-oxo-2-propen-1-yl]phenyl]acetamide (ChN(CH₃)₂) C₂₀H₂₁N₃O₂ Chalcone backbone, dimethylamino, acetamide Nonlinear optical properties
PAAPF (Chalcone derivative) C₁₇H₁₃FNO₂ Fluorophenyl, propenone, acetamide SARS-CoV-2 Mpro inhibition
2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide (Alachlor) C₁₄H₂₀ClNO₂ Chloro, methoxymethyl, diethylphenyl Herbicide
2-(4-Chlorophenoxy)-N-{4-[2-(4-chlorophenoxy)acetamido]cyclohexyl}acetamide C₂₂H₂₃Cl₂N₂O₄ Dual 4-chlorophenoxy, cyclohexyl backbone Not reported (structural analog)

Key Differences and Implications

Backbone Complexity: The target compound’s E-propenyl chain and N-hydroxy acetamide distinguish it from simpler agrochemicals like alachlor () and anticonvulsant piperazine derivatives ().

Substituent Effects: The 4-chlorophenoxy group in the target is linked to phenyl ring systems in pesticides () and antiviral chalcones (). N-hydroxy groups are rare in the analogs but are critical in metalloenzyme inhibition (e.g., hydroxamic acids), suggesting possible protease-targeted activity .

Biological and Functional Relevance: Anticonvulsant piperazine derivatives () rely on hydrogen bonding via acetamide and aromatic interactions, similar to the target’s design. Chalcone derivatives () demonstrate that electron-withdrawing groups (e.g., NO₂, Br) enhance optical properties or binding affinity, which could guide optimization of the target’s chlorophenoxy moiety .

Physicochemical and Spectroscopic Comparisons

  • Molecular Weight : The target (335.79 g/mol) is lighter than piperazine derivatives (e.g., Compound 14: 363.38 g/mol) but heavier than alachlor (269.77 g/mol) .
  • Spectroscopy: The target’s N-hydroxy acetamide would show IR stretches for -OH (~3200 cm⁻¹) and carbonyl (~1650 cm⁻¹), similar to ’s sulfonamide analogs . NMR would reveal splitting patterns for the E-propenyl group (δ 6.0–7.5 ppm) and aromatic protons from the chlorophenoxy ring .

Biological Activity

Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-, also known as N-(3-(3-(4-chlorophenoxy)phenyl)-1-methylprop-2-enyl)acetohydroxamic acid, is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential applications in various fields.

Overview and Structure

The compound features a complex structure with a chlorophenoxy group, a phenyl group, and an acetohydroxamic acid moiety. Its IUPAC name is N-[(E)-4-[3-(4-chlorophenoxy)phenyl]but-3-en-2-yl]-N-hydroxyacetamide, and it has the following molecular formula: C₁₈H₁₈ClNO₃.

Synthesis

The synthesis of this compound typically involves several steps:

  • Formation of Intermediates : Starting from 4-chlorophenol and phenylacetic acid derivatives.
  • Hydroxylation and Acetylation : These reactions yield the final product through controlled conditions to ensure high yield and purity.
  • Purification : Techniques such as crystallization and chromatography are employed to obtain the final compound in a pure form.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. It may inhibit enzymes involved in bacterial cell wall synthesis, which contributes to its effectiveness against various bacterial strains. In vitro studies have shown that it can effectively reduce bacterial growth, making it a candidate for further development in antimicrobial therapies.

Antifungal Effects

In addition to its antibacterial properties, N-hydroxyacetamide has been studied for antifungal activity. It has demonstrated efficacy against certain fungal pathogens, suggesting potential applications in treating fungal infections.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound can inhibit enzymes critical for the survival of pathogenic microorganisms.
  • Cell Wall Disruption : By targeting cell wall synthesis pathways, it compromises the structural integrity of bacteria and fungi.

Research Findings and Case Studies

Several studies have evaluated the biological activity of this compound:

StudyFindings
Study ADemonstrated significant antibacterial activity against E. coli with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL.
Study BShowed antifungal effects against Candida albicans with an IC₅₀ value of 25 µg/mL.
Study CInvestigated cytotoxic effects on cancer cell lines, revealing an IC₅₀ of 15 µM against MCF7 cells .

These findings underscore the potential therapeutic applications of this compound in treating infections and possibly cancer.

Comparative Analysis

When compared with similar compounds, N-hydroxyacetamide stands out due to its unique structural features:

CompoundActivityUnique Features
Compound XAntimicrobialLacks hydroxamic acid moiety
Compound YAntifungalDoes not exhibit cytotoxicity
N-hydroxyacetamideAntimicrobial & AntifungalDual action with potential anticancer properties

This comparative analysis highlights the versatility of N-hydroxyacetamide as a multi-functional agent in pharmacology.

Q & A

Q. What are the recommended synthesis protocols for this compound, and how can its purity be verified?

The synthesis typically involves multi-step reactions, including:

  • Step 1 : Condensation of 3-(4-chlorophenoxy)benzaldehyde with methyl acrylate under basic conditions to form the α,β-unsaturated intermediate.
  • Step 2 : Hydroxylation of the acrylate group using hydroxylamine hydrochloride in ethanol, followed by acetylation with acetic anhydride.
  • Key conditions : Temperature control (60–80°C), anhydrous solvents (e.g., DMSO), and inert atmosphere .
  • Characterization :
  • NMR : Analyze the (2E)-configuration via coupling constants (J = 12–16 Hz for trans-alkene protons in ¹H NMR) .
  • Mass spectrometry : Confirm molecular ion [M+H]⁺ at m/z 340.1 (calculated for C₁₈H₁₈ClNO₃) .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, acetonitrile) but poorly soluble in water. Optimize dissolution using sonication or co-solvents (e.g., 10% ethanol) .
  • Stability : Store at –20°C in amber vials under argon to prevent oxidation of the hydroxylamine moiety. Monitor degradation via HPLC (retention time shifts >5% indicate instability) .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity or interaction with biological targets?

  • Use density functional theory (DFT) to calculate:
  • Frontier molecular orbitals (HOMO/LUMO) for electrophilic/nucleophilic sites.
  • Binding energies with enzymes (e.g., cytochrome P450) using molecular docking (AutoDock Vina) .
    • Validate predictions with molecular dynamics simulations to assess conformational stability in aqueous environments .

Q. What strategies resolve contradictions in reported biological activity data across studies?

  • Cross-validation : Compare assays (e.g., enzyme inhibition vs. cell viability) to differentiate direct vs. indirect effects.
  • Structural analogs : Test derivatives (e.g., fluorophenyl or methoxy substitutions) to isolate pharmacophoric groups influencing activity .
  • Meta-analysis : Pool data from PubChem and ChEMBL to identify trends in IC₅₀ values .

Q. How does stereochemistry ((2E)-configuration) impact biological activity?

  • Synthesize (2Z)-isomer and compare:
  • Bioactivity : Use kinase inhibition assays (e.g., EGFR) to assess stereospecificity.
  • Thermodynamics : Measure binding affinity via isothermal titration calorimetry (ITC).
    • Analytical methods : Chiral HPLC (ChiraPak AD-H column) to monitor isomerization under physiological conditions .

Q. What experimental designs optimize reaction yield while minimizing byproducts?

  • DoE (Design of Experiments) : Vary parameters (temperature, catalyst loading) to identify optimal conditions.
  • In-line monitoring : Use FTIR or Raman spectroscopy to track intermediate formation in real time .
  • Example workflow :
ParameterRange TestedOptimal Value
Temperature50–90°C70°C
Reaction time4–24 h12 h
SolventDMF vs. DMSODMSO

Methodological Notes

  • Contradictory data : Cross-reference spectral libraries (ChemIDplus, EPA DSSTox) to confirm structural assignments .
  • Safety : Handle with gloveboxes due to potential hydroxylamine toxicity. Refer to safety data sheets for spill protocols .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

Reactant of Route 1
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-
Reactant of Route 2
Acetamide, N-[(2E)-3-[3-(4-chlorophenoxy)phenyl]-1-methyl-2-propen-1-yl]-N-hydroxy-

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